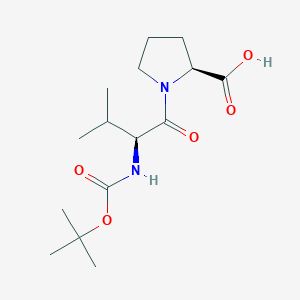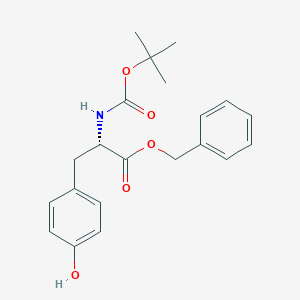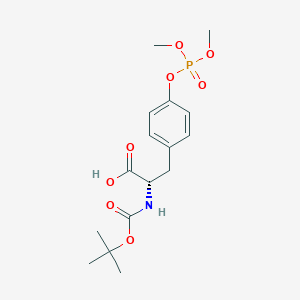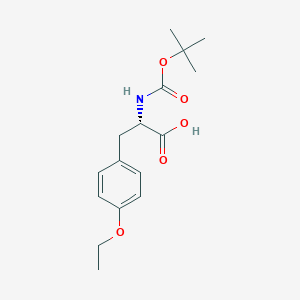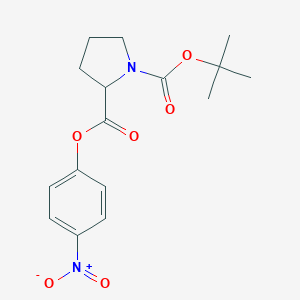
Boc-pro-onp
Übersicht
Beschreibung
Boc-pro-onp, also known as 1-tert-butyl 2-(4-nitrophenyl) pyrrolidine-1,2-dicarboxylate, is a compound that has gained significant attention in scientific research due to its unique properties. It has a molecular formula of C16H20N2O6 and a molecular weight of 336.34 g/mol .
Synthesis Analysis
The synthesis of Boc-pro-onp involves a multi-step reaction . The first step involves the reaction of triethylamine and dichloromethane at 0°C for 3 hours. The second step involves the reaction of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and dichloromethane at 25°C for 12 hours .
Molecular Structure Analysis
The molecular structure of Boc-pro-onp consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two carbonyl groups attached to the nitrogen atom. One of the carbonyl groups is part of an ester functional group, which is attached to a 4-nitrophenyl group .
Chemical Reactions Analysis
Boc-pro-onp, like other Boc-protected amines, is stable towards most nucleophiles and bases . The Boc group can be removed under acidic conditions, producing tert-butyl cations . The formation of Boc-protected amines is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
Physical And Chemical Properties Analysis
Boc-pro-onp has a density of 1.284±0.06 g/cm3 and a boiling point of 463.6±40.0 °C .
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-pro-onp: is extensively used in peptide synthesis as a protecting group for amino acids. The Boc (tert-butyloxycarbonyl) group protects the amino functionality from unwanted reactions during the synthesis of peptides . This is crucial for maintaining the integrity of the peptide chain and ensuring that the final product is free from impurities.
Biochemistry Applications
In biochemistry , Boc-pro-onp serves as a key reagent in the chemoselective protection of amines . This allows for the selective reaction of one functional group in the presence of other potentially reactive groups within a molecule, which is vital for the synthesis of complex biochemical compounds .
Pharmacology
In the field of pharmacology , Boc-pro-onp is used in the development of prodrugs . These are compounds that undergo metabolic conversion within the body to release the active pharmaceutical ingredient. Boc-pro-onp can be used to modify the solubility, absorption, and distribution properties of drugs .
Organic Synthesis
Organic synthesis: relies on Boc-pro-onp for the protection of amines . The Boc group is a common choice due to its stability under a variety of conditions and its ease of removal once the synthesis is complete .
Analytical Chemistry
In analytical chemistry , Boc-pro-onp is utilized in quantitative and qualitative analysis . Its role in protecting groups allows for the precise measurement of various compounds in complex mixtures, aiding in the identification and quantification of substances .
Materials Science
Materials science: benefits from the use of Boc-pro-onp in the synthesis of polymers and other advanced materials. The protection offered by the Boc group is essential in controlling the molecular architecture and properties of the materials being developed .
Environmental Science
While not directly related to environmental science, the use of Boc-pro-onp in the synthesis of environmentally friendly materials and chemicals is of growing interest. It contributes to the development of green chemistry practices by enabling the synthesis of biodegradable materials and reducing the need for harsh chemicals .
Green Chemistry
Lastly, Boc-pro-onp aligns with the principles of green chemistry by providing a means to conduct reactions without the need for harmful solvents or catalysts. This minimizes the environmental impact and promotes sustainable chemical practices .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-(4-nitrophenyl) (2S)-pyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(20)17-10-4-5-13(17)14(19)23-12-8-6-11(7-9-12)18(21)22/h6-9,13H,4-5,10H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOBXQVANZIKH-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-pro-onp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[(Tert-butoxycarbonyl)amino]hexanoic acid](/img/structure/B558030.png)
![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)
